molecular formula C17H21NO3S B5828639 N-(3-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide

N-(3-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B5828639
M. Wt: 319.4 g/mol
InChI Key: IMWDTDRVHSQDFT-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-tert-butyl-4-hydroxyaniline and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 3-tert-butyl-4-hydroxyaniline is dissolved in dichloromethane, and triethylamine is added to the solution. 4-methylbenzenesulfonyl chloride is then added dropwise to the mixture while maintaining the temperature at around 0°C. The reaction mixture is stirred for several hours at room temperature.

    Workup: After the reaction is complete, the mixture is washed with water and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials are handled using automated systems.

    Reaction Control: The reaction conditions are carefully monitored and controlled using advanced instrumentation to ensure consistent product quality.

    Purification: Industrial purification methods may include crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

N-(3-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: It is used in the development of polymers and resins with enhanced thermal stability and mechanical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: It targets enzymes and proteins involved in inflammatory pathways and microbial cell walls.

    Pathways Involved: It inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In microbial cells, it disrupts cell wall synthesis, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

    N-(3-tert-butyl-4-hydroxyphenyl)-2,6-dichlorobenzenesulfonamide: Similar structure with dichloro substitution, used as an FXR antagonist.

    N-(3-tert-butyl-4-hydroxyphenyl)-4-nitrobenzenesulfonamide: Nitro-substituted analog with potential antimicrobial properties.

Uniqueness

N-(3-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl and hydroxyphenyl groups enhance its stability and solubility, making it a valuable compound in various applications.

Properties

IUPAC Name

N-(3-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12-5-8-14(9-6-12)22(20,21)18-13-7-10-16(19)15(11-13)17(2,3)4/h5-11,18-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWDTDRVHSQDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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